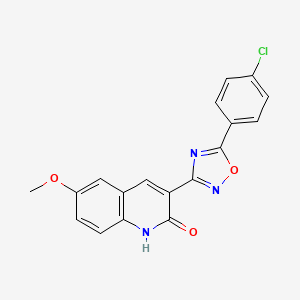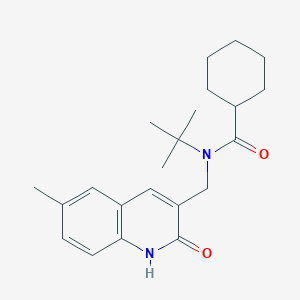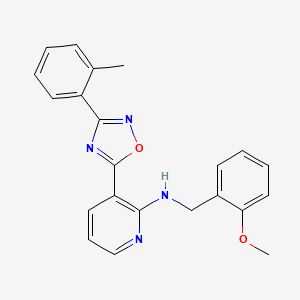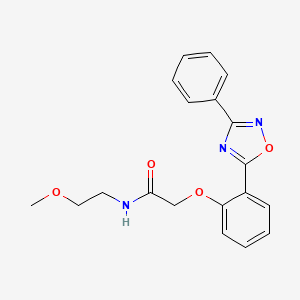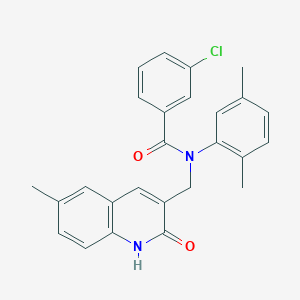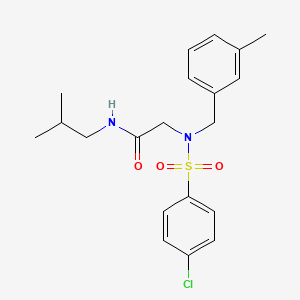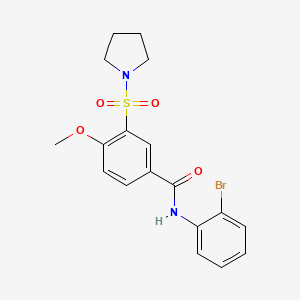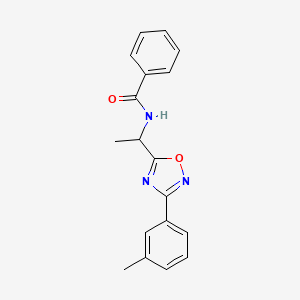
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB has been found to inhibit the activity of several enzymes, including N-myristoyltransferase (NMT), which is involved in the development of several diseases.
作用機序
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide works by inhibiting the activity of NMT, an enzyme that is involved in the myristoylation of several proteins. Myristoylation is a post-translational modification that is important for the proper function of several proteins, including those involved in cell signaling and proliferation. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to a reduction in their activity and ultimately, the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, making it difficult to determine its efficacy and safety in living organisms.
将来の方向性
There are several future directions for the study of N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential area of research is the development of this compound derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, particularly in the treatment of cancer and infectious diseases. Finally, the development of novel drug delivery systems for this compound could improve its effectiveness and reduce potential side effects.
合成法
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is synthesized through a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 1,2-diaminoethane, followed by reaction with benzoyl chloride. The final product is purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, tuberculosis, and parasitic infections. The inhibition of NMT by this compound has been found to be effective in reducing the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis, and several parasitic infections.
特性
IUPAC Name |
N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-10-15(11-12)16-20-18(23-21-16)13(2)19-17(22)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYORRIBJMEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
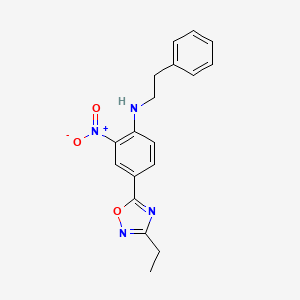
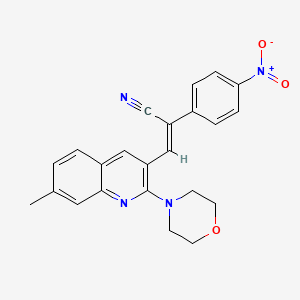


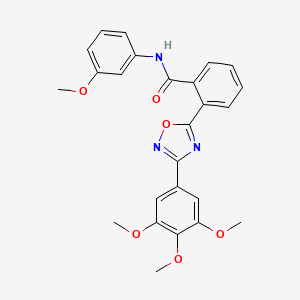
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
